molecular formula C9H12N2O B13071306 2-Cyclobutoxypyridin-4-amine

2-Cyclobutoxypyridin-4-amine

Cat. No.: B13071306
M. Wt: 164.20 g/mol
InChI Key: BQBXFZIOLSLTPY-UHFFFAOYSA-N
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Description

2-Cyclobutoxypyridin-4-amine is an organic compound with the molecular formula C9H12N2O It is a derivative of pyridine, featuring a cyclobutoxy group at the second position and an amine group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutoxypyridin-4-amine typically involves the reaction of 2-chloropyridine with cyclobutanol in the presence of a base to form 2-cyclobutoxypyridine. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, is crucial to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutoxypyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as amides.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Amides and other reduced derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Cyclobutoxypyridin-4-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyclobutoxypyridin-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The cyclobutoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems .

Comparison with Similar Compounds

  • 2-Cyclopropoxypyridin-4-amine
  • 2-Cyclopentoxypyridin-4-amine
  • 2-Cyclohexyloxypyridin-4-amine

Comparison: 2-Cyclobutoxypyridin-4-amine is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a compound of particular interest in various research domains .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-cyclobutyloxypyridin-4-amine

InChI

InChI=1S/C9H12N2O/c10-7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2,(H2,10,11)

InChI Key

BQBXFZIOLSLTPY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=NC=CC(=C2)N

Origin of Product

United States

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